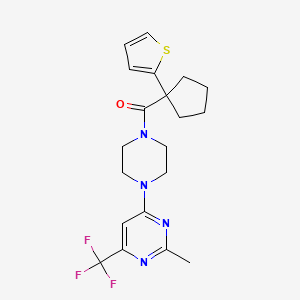

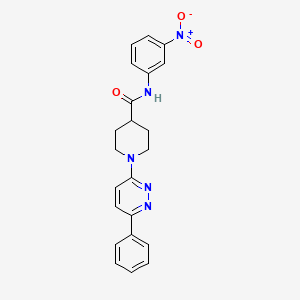

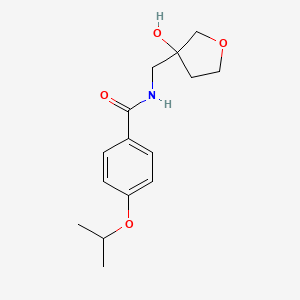

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with other reagents . The reaction is typically carried out at room temperature and the product is obtained after recrystallization from ethanol .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using crystallographic techniques . The structure is typically characterized by the presence of a pyrimidinyl ring substituted with a methyl and a trifluoromethyl group .Scientific Research Applications

Metabolism and Pharmacokinetics

- Metabolism, Excretion, and Pharmacokinetics : A related compound, 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, showed that it is eliminated through both metabolism and renal clearance. Its absorption was rapid across different species, and the majority of administered doses were recovered in urine and feces (Sharma et al., 2012).

Antineoplastic Activity

- Flumatinib Metabolism in Chronic Myelogenous Leukemia Patients : Another related compound, 4-(4-Methyl-piperazin-1-ylmethyl)-N-[6-methyl-5-(4-pyridin-3-yl-pyrimidin-2-ylamino)-pyridin-3-yl]-3-trifluoromethyl-benzamide, was found to be metabolized by amide bond cleavage and produced multiple metabolites, suggesting its application in antineoplastic therapy (Gong et al., 2010).

Synthesis and Potential Applications

- Synthesis and Antimicrobial Activity : Synthesis of (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone derivatives demonstrated interesting antimicrobial activity, suggesting a potential application in developing new antimicrobial agents (Chaudhari, 2012).

- Synthesis and Antiproliferative Activity : The synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives showed antiproliferative effects against human cancer cell lines, indicating potential in cancer research (Mallesha et al., 2012).

Novel Synthesis Methods

- Novel Synthesis of Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines : Novel synthesis methods for creating various compounds including thiazolopyrimidines have been developed, which can have applications in creating new drugs with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Imaging Applications in Parkinson's Disease

- Synthesis of [11C]HG-10-102-01 for Imaging LRRK2 Enzyme in Parkinson's Disease : The synthesis of HG-10-102-01, a compound with a similar structure, was utilized for imaging LRRK2 enzyme in Parkinson's disease, suggesting potential applications in neuroimaging (Wang et al., 2017).

HIV Treatment Research

- CCR5 Receptor-Based Mechanism of Action in HIV Treatment : Research on 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (a similar compound) contributed to understanding the CCR5 receptor mechanism, valuable for HIV treatment strategies (Watson et al., 2005).

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23F3N4OS/c1-14-24-15(20(21,22)23)13-17(25-14)26-8-10-27(11-9-26)18(28)19(6-2-3-7-19)16-5-4-12-29-16/h4-5,12-13H,2-3,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXJKTHHJBCYIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3(CCCC3)C4=CC=CS4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23F3N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-2-methylphenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2550490.png)

![1-[(4-Methoxyphenyl)methyl]-3,3-dimethyl-4-thiophen-3-ylazetidin-2-one](/img/structure/B2550492.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2550498.png)

![2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B2550511.png)